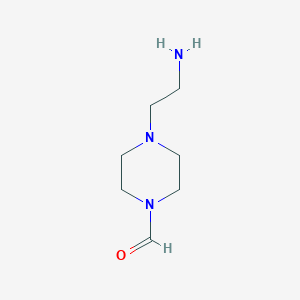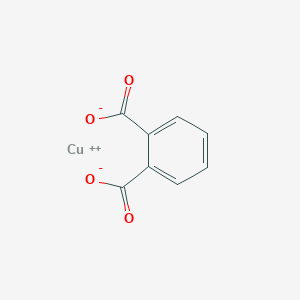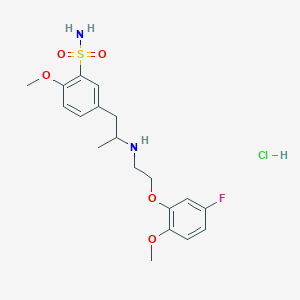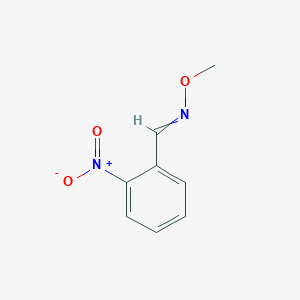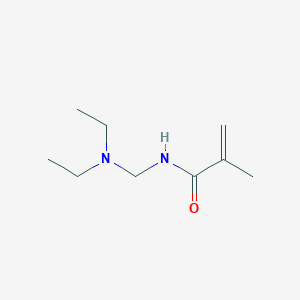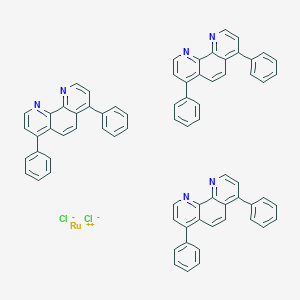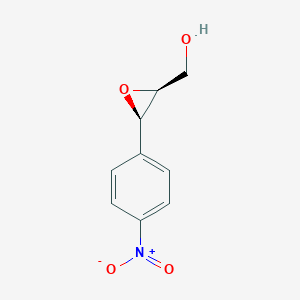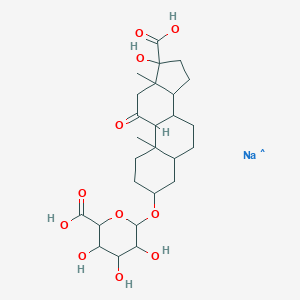
5beta-Androstane-3alpha,17alpha-diol-11-one-17beta-carboxylic acid 3-(beta-D-glucuronide) disodium S
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5beta-Androstane-3alpha,17alpha-diol-11-one-17beta-carboxylic acid 3-(beta-D-glucuronide) disodium S, also known as ADT-G, is a synthetic steroid that has gained attention in the scientific community due to its potential applications in various fields, including medicine and sports science. ADT-G is a glucuronide conjugate of 11-ketotestosterone, a natural androgen hormone found in fish.
Wirkmechanismus
5beta-Androstane-3alpha,17alpha-diol-11-one-17beta-carboxylic acid 3-(beta-D-glucuronide) disodium S exerts its effects by binding to androgen receptors in the body, leading to the activation of various signaling pathways. This results in an increase in protein synthesis and muscle growth, as well as a decrease in inflammation.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that this compound can increase the proliferation and differentiation of neural stem cells, as well as protect neurons from oxidative stress-induced damage. In vivo studies have shown that this compound can improve cognitive function and reduce inflammation in animal models of neurodegenerative diseases. In terms of its androgenic properties, this compound has been shown to increase muscle mass and strength in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5beta-Androstane-3alpha,17alpha-diol-11-one-17beta-carboxylic acid 3-(beta-D-glucuronide) disodium S in lab experiments is its specificity for androgen receptors, which allows for targeted effects on muscle growth and inflammation. However, one limitation is that this compound is a synthetic compound and may not accurately reflect the effects of natural androgens in the body.
Zukünftige Richtungen
There are several future directions for the study of 5beta-Androstane-3alpha,17alpha-diol-11-one-17beta-carboxylic acid 3-(beta-D-glucuronide) disodium S. One area of research is the potential use of this compound as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another area of research is the potential use of this compound as a performance-enhancing drug in sports science. Additionally, further studies are needed to investigate the long-term effects of this compound use and its safety profile.
Synthesemethoden
5beta-Androstane-3alpha,17alpha-diol-11-one-17beta-carboxylic acid 3-(beta-D-glucuronide) disodium S can be synthesized through a multistep process, starting with the conversion of dehydroepiandrosterone (DHEA) to 11-ketotestosterone. This is followed by the glucuronidation of 11-ketotestosterone using glucuronic acid and a glucuronidation enzyme. The resulting product is then purified to obtain this compound.
Wissenschaftliche Forschungsanwendungen
5beta-Androstane-3alpha,17alpha-diol-11-one-17beta-carboxylic acid 3-(beta-D-glucuronide) disodium S has been studied for its potential applications in various fields, including medicine and sports science. In medicine, this compound has been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In sports science, this compound has been studied for its potential use as a performance-enhancing drug due to its androgenic properties.
Eigenschaften
CAS-Nummer |
138898-76-7 |
|---|---|
Molekularformel |
C26H38NaO11 |
Molekulargewicht |
549.6 g/mol |
InChI |
InChI=1S/C26H38O11.Na/c1-24-7-5-12(36-22-19(30)17(28)18(29)20(37-22)21(31)32)9-11(24)3-4-13-14-6-8-26(35,23(33)34)25(14,2)10-15(27)16(13)24;/h11-14,16-20,22,28-30,35H,3-10H2,1-2H3,(H,31,32)(H,33,34); |
InChI-Schlüssel |
VCKMNYDXWHGXRJ-UHFFFAOYSA-N |
SMILES |
CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4(C(=O)O)O)C)OC5C(C(C(C(O5)C(=O)O)O)O)O.[Na] |
Kanonische SMILES |
CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4(C(=O)O)O)C)OC5C(C(C(C(O5)C(=O)O)O)O)O.[Na] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B160058.png)

